molecular formula C7H9NO B1313502 (4-Methylpyridin-2-yl)methanol CAS No. 42508-74-7

(4-Methylpyridin-2-yl)methanol

Cat. No. B1313502
CAS RN: 42508-74-7
M. Wt: 123.15 g/mol
InChI Key: MTYDTSHOQKECQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043248

Procedure details

A solution of 4-picoline-N-oxide (3.0 g, 27.52 mmol) in 90 ml of methylene chloride at room temperature is reacted with trimethyloxonium tetrafluoroborate (4.07 g, 27.52 mmol, 1.0 equiv.) for 1.5 h. The reaction mixture is concentrated directly at reduced pressure, the white solid dissolved in 60 ml of refluxing methanol and treated with ammonium persulfate (1.25 g, 5.50 mmol, 0.20 equiv.) in 5.5 ml of water with another addition of ammonium persulfate (0.625 g, 0.10 equiv.) in 2.5 ml of water 30 min later. After refluxing for an additional 40 min, the contents are concentrated at reduced pressure, treated with 75 ml of saturated brine plus 75 ml of water and finally 50 ml of 3N HCl. After stirring at room temperature for 1 h, the mixture is basified with 20 ml of 29% ammonium hydroxide, extracted 4 times with chloroform, dried the combined organic extracts with anhydrous Na2SO4 and concentrated in vacuo. Chromatography with 250 g of silica gel, packed and eluted with acetone-chloroform-methanol (1:2:2%), yielded 2.65 g (78%) of 2-hydroxymethyl-4-methylpyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.625 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.F[B-](F)(F)F.[CH3:14][O+:15](C)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>C(Cl)Cl.O>[OH:15][CH2:14][C:2]1[CH:3]=[C:4]([CH3:7])[CH:5]=[CH:6][N:1]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+]1(=CC=C(C=C1)C)[O-]
Name
Quantity
4.07 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
0.625 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated directly at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the white solid dissolved in 60 ml of refluxing methanol
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for an additional 40 min
Duration
40 min
CONCENTRATION
Type
CONCENTRATION
Details
the contents are concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
treated with 75 ml of saturated brine plus 75 ml of water and finally 50 ml of 3N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried the combined organic extracts with anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
eluted with acetone-chloroform-methanol (1:2:2%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=NC=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.